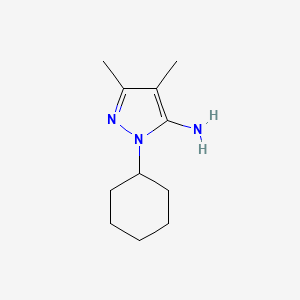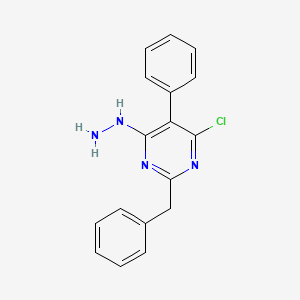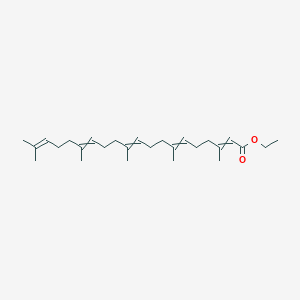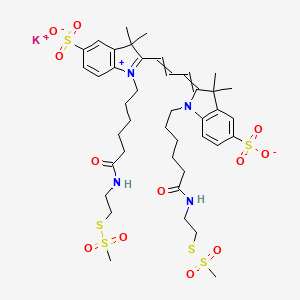
1,3-Oxathietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathietane: is a heterocyclic compound containing a three-membered ring with one oxygen atom and one sulfur atom. Its chemical formula is C2H4OS
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Oxathietane can be synthesized through the reaction of 2,2,4,4-tetramethyl-1,5-diphenylpentane-1,5-dione monohydrazone with sulfur dichloride (S2Cl2) . This reaction yields a bicyclic 1,3,4-oxadithiolane derivative, which can be converted to this compound under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Oxathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or peracids.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols.
Major Products:
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Oxathietane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,3-oxathietane involves its reactivity with various chemical species. The compound’s unique structure allows it to participate in a range of chemical reactions, including ring-opening and substitution reactions. These reactions can lead to the formation of different products, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reacting species .
Comparación Con Compuestos Similares
1,3-Dioxane: Contains two oxygen atoms in a six-membered ring.
1,3-Dithiane: Contains two sulfur atoms in a six-membered ring.
1,3-Oxathiane: Contains one oxygen and one sulfur atom in a six-membered ring.
Comparison: 1,3-Oxathietane is unique due to its three-membered ring structure, which imparts different reactivity and properties compared to its six-membered ring analogs. The presence of both oxygen and sulfur atoms in a small ring makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C2H4OS |
|---|---|
Peso molecular |
76.12 g/mol |
Nombre IUPAC |
1,3-oxathietane |
InChI |
InChI=1S/C2H4OS/c1-3-2-4-1/h1-2H2 |
Clave InChI |
ORTJOCLTSKYLIW-UHFFFAOYSA-N |
SMILES canónico |
C1OCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Bromopent-1-yn-1-yl)-6-chloro-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13866332.png)




![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)






